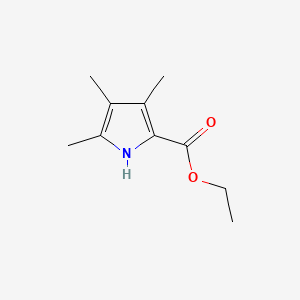
1,2-Heptanediol
Übersicht
Beschreibung
1,2-Heptanediol is an organic compound with the molecular formula C₇H₁₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1,2-Heptanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a stabilizer in biological assays and as a component in the formulation of biological buffers.
Medicine: It is used in the synthesis of pharmaceuticals and as an excipient in drug formulations.
Industry: It is employed in the production of cosmetics, personal care products, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
Target of Action
1,2-Heptanediol, also known as heptane-1,2-diol, is a multifunctional ingredient used in the cosmetic industry . It primarily targets the skin and hair, where it acts as an emollient and a humectant . This means that this compound helps to soften the skin and hair, and also retains moisture, thereby preventing dryness and flaking .
Mode of Action
This compound interacts with the skin and hair by forming a protective barrier that helps to lock in moisture . Additionally, this compound has antimicrobial properties, which means it can inhibit the growth of microorganisms in cosmetic formulations, thereby acting as a preservative .
Biochemical Pathways
For instance, by retaining moisture in the skin, this compound can help maintain the integrity of the skin barrier, which is crucial for protecting the body from external threats like pathogens and environmental irritants .
Result of Action
The action of this compound results in improved skin and hair health. By providing hydration and softening the skin and hair, it helps to improve their texture and appearance . Its antimicrobial properties also contribute to the preservation of cosmetic products, preventing microbial contamination and spoilage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like temperature and pH could potentially affect its stability and effectiveness. Moreover, the presence of other ingredients in a formulation can also impact the performance of this compound. For example, it has been suggested that this compound can enhance the effectiveness of antioxidants, reduce malodor, and support product protection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Heptanediol can be synthesized through several methods. One common synthetic route involves the reduction of heptanoic acid or its derivatives. For example, the reduction of heptanoic acid esters using lithium aluminum hydride (LiAlH₄) in anhydrous conditions can yield this compound. Another method involves the hydroformylation of hexene followed by hydrogenation.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the hydrogenation reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Heptanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of heptane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: Chlorinated heptane derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Hexanediol: Similar in structure but with one less carbon atom.
1,2-Octanediol: Similar in structure but with one more carbon atom.
1,2-Pentanediol: Similar in structure but with two fewer carbon atoms.
Uniqueness
1,2-Heptanediol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it a versatile compound with balanced hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications compared to its shorter or longer chain analogs.
Eigenschaften
IUPAC Name |
heptane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-7(9)6-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXZDAKFJKCPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958269 | |
| Record name | Heptane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3710-31-4 | |
| Record name | 1,2-Heptanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Heptanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Heptanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)
![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)










